9-Hexadecen-1-ol

Chromatography Analytical Chemistry Pheromone Identification

This is the stereospecific (E)-isomer of 9-Hexadecen-1-ol (CAS 64437-47-4), the male sex pheromone component from Bombus pratorum & B. lapidarius labial glands. The (Z)-isomer has distinct, often opposite bioactivity; substituting isomers invalidates behavioral and electrophysiological results. Procure this >99% pure (E)-isomer as a mandatory reference standard for GC method development resolving co-eluting E/Z isomers on polar columns, as a species-specific agonist for bumblebee reproductive studies, or as a behavioral antagonist for lepidopteran olfactory research.

Molecular Formula C16H32O
Molecular Weight 240.42 g/mol
CAS No. 64437-47-4
Cat. No. B1139639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Hexadecen-1-ol
CAS64437-47-4
SynonymsE9-16OH; 
Molecular FormulaC16H32O
Molecular Weight240.42 g/mol
Structural Identifiers
InChIInChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h7-8,17H,2-6,9-16H2,1H3/b8-7+
InChIKeyLBIYNOAMNIKVKF-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Hexadecen-1-ol (CAS 64437-47-4): A Stereospecific Male Pheromone for Entomological Research & Chemical Communication Studies


9-Hexadecen-1-ol (CAS 64437-47-4), specifically the (E)-isomer also known as (E)-9-hexadecen-1-ol, is a long-chain unsaturated fatty alcohol with the molecular formula C16H32O. It is recognized as a male sex pheromone component isolated from the labial glands of Scandinavian bumblebees (Bombus pratorum & Bombus lapidarius), where it is involved in marking behavior [1]. Its stereospecificity is critical, as the (Z)-isomer (CAS 10378-01-5) has distinct biological roles, including acting as a pheromone component in various moth species [2].

Why (E)-9-Hexadecen-1-ol (CAS 64437-47-4) Cannot Be Replaced by Generic In-Class Analogs in Behavioral Assays


Long-chain monounsaturated alcohols are a broad chemical class, but their biological activity is exquisitely sensitive to both the position and geometry of the double bond. Substituting (E)-9-hexadecen-1-ol with its (Z)-isomer or with an alcohol having a different chain length or double-bond position can lead to complete loss or even antagonism of the desired behavioral response. Studies on related moth pheromone systems demonstrate that the E-isomer can be orders of magnitude less attractive than the Z-isomer, or act as a potent behavioral inhibitor [1]. Therefore, generic substitution without stereochemical confirmation invalidates any behavioral or electrophysiological study, leading to erroneous conclusions and failed field applications.

9-Hexadecen-1-ol (CAS 64437-47-4) Quantitative Differentiation: A Data-Driven Comparison for Scientific Selection


Chromatographic Resolution: Differentiating (E)-9-Hexadecen-1-ol from (Z)-9-Hexadecen-1-ol by Kováts Retention Index

The (E)- and (Z)-isomers of 9-hexadecen-1-ol can be analytically distinguished based on their Kováts retention indices (RI) on standard GC columns. This provides a quantitative basis for verifying isomeric purity and identity in purchased materials or synthetic batches [1].

Chromatography Analytical Chemistry Pheromone Identification

Chromatographic Resolution: Differentiating (E)-9-Hexadecen-1-ol from (Z)-9-Hexadecen-1-ol on a DB-Wax Column

The stereoisomers exhibit distinct retention on a polar DB-Wax column, providing an alternative analytical method for isomer confirmation and quality control [1].

Chromatography Analytical Chemistry Pheromone Identification

Comparative Antimicrobial Activity: (E)-9-Hexadecen-1-ol Shows No Reported Antibacterial Activity vs. the Z-Isomer

A literature survey reveals that the (Z)-isomer, (Z)-9-hexadecen-1-ol, has been characterized for antimicrobial activity, while the (E)-isomer has not. This difference in reported activity highlights the critical role of stereochemistry in determining biological function [1].

Microbiology Antimicrobial Structure-Activity Relationship

High-Impact Application Scenarios for (E)-9-Hexadecen-1-ol (CAS 64437-47-4)


Semiochemical Research in Bumblebee Chemical Ecology

As a male-specific pheromone component in Bombus species, (E)-9-hexadecen-1-ol is essential for studies on bumblebee reproductive behavior, territorial marking, and species-specific chemical communication [1]. Its use is mandated for any laboratory or field study seeking to replicate or modulate the natural chemical signaling of these key pollinators.

Stereochemical Reference Standard for Analytical Method Development

Given the chromatographic co-elution of (E)- and (Z)-9-hexadecen-1-ol on common polar columns like DB-Wax, the pure (E)-isomer is a necessary reference standard for developing and validating GC methods capable of separating and quantifying these isomers in complex biological extracts or synthetic mixtures [1].

Negative Control or Inhibitor in Moth Pheromone Studies

While the Z-isomer is often an attractant, the E-isomer frequently exhibits inhibitory properties in lepidopteran systems [1]. (E)-9-hexadecen-1-ol can therefore be procured as a specific behavioral antagonist or negative control to elucidate the stereochemical requirements of olfactory receptor neurons and pheromone-binding proteins in moths and other insects.

Technical Documentation Hub

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